3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine
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Overview
Description
3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a methoxypyridine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The key steps include:
Bromination of Pyridine: The bromopyridine moiety is synthesized by brominating pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is constructed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The bromopyridine and pyrrolidine intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the methoxypyridine group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine involves its interaction with specific molecular targets in biological systems. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity, while the methoxypyridine group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzonitrile
- 4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyridine group differentiates it from other similar compounds, potentially offering unique pharmacological profiles and applications.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-22-15-12(3-2-6-19-15)16(21)20-8-5-11(10-20)23-14-4-7-18-9-13(14)17/h2-4,6-7,9,11H,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAAXPVDCWDQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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